molecular formula C9H14N2O B2717869 [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine CAS No. 2416242-83-4

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine

Cat. No.: B2717869
CAS No.: 2416242-83-4
M. Wt: 166.224
InChI Key: WTIYIUBTRQBGKF-UHFFFAOYSA-N
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Description

(3-Cyclobutyl-1,2-oxazol-4-yl)methylamine is a substituted isoxazole derivative featuring a cyclobutyl group at the 3-position of the heterocyclic ring and a methylamine moiety at the 4-position. The compound’s structure combines the rigid, strained cyclobutyl ring with the planar isoxazole core, influencing its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-(3-cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-5-8-6-12-11-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIYIUBTRQBGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CON=C1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine to form the oxazole ring.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other suitable alkylation methods.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the opening of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and molecular parameters among (3-cyclobutyl-1,2-oxazol-4-yl)methylamine and analogs:

Compound Name 3-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
(3-Cyclobutyl-1,2-oxazol-4-yl)methylamine Cyclobutyl H C₉H₁₄N₂O 166.22 Not available
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine Phenyl Methyl C₁₃H₁₅N₂O 202.26 857283-57-9
(3-Ethyl-1,2-oxazol-4-yl)methylamine Ethyl H C₇H₁₂N₂O 140.19 1512204-67-9
[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl][2-(4-fluorophenyl)ethyl]amine Methyl Methyl C₁₄H₁₆FN₃O 261.30 Not available

Key Observations :

  • Cyclobutyl vs. Phenyl : The cyclobutyl group introduces steric bulk and ring strain compared to the planar, aromatic phenyl group. This may reduce π-π stacking interactions but enhance conformational rigidity .
  • Ethyl vs. Cyclobutyl : The ethyl group (linear, flexible) likely improves solubility compared to the cyclobutyl variant, which has higher lipophilicity due to its aliphatic ring .

Physicochemical Properties

Property Target Compound Phenyl Analog Ethyl Analog
Molecular Weight 166.22 202.26 140.19
Estimated LogP ~1.8 ~2.5 ~1.2
Aqueous Solubility Moderate Low High
Melting Point Not reported 85–90°C Not reported

Notes:

  • The ethyl analog’s lower molecular weight (140.19 g/mol) and LogP (1.2) suggest better solubility, advantageous for formulation .
  • Cyclobutyl’s strain may lower melting points compared to crystalline phenyl derivatives.

Biological Activity

(3-cyclobutyl-1,2-oxazol-4-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The compound features a cyclobutyl group and an oxazole ring, which are known to enhance biological activity through various mechanisms. The oxazole moiety is particularly significant due to its role in modulating biological interactions.

Biological Activity Overview

The biological activity of (3-cyclobutyl-1,2-oxazol-4-yl)methylamine has been investigated primarily in the context of antimicrobial and anticancer properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial potential of oxazole derivatives. For instance, a related compound with a similar structure demonstrated significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains (MDR-TB). One specific derivative showed an MIC (Minimum Inhibitory Concentration) of 0.14 µM against MTB, outperforming traditional treatments like isoniazid by 2.5 to 80 times in various assays .

The proposed mechanisms for the biological activity of compounds like (3-cyclobutyl-1,2-oxazol-4-yl)methylamine include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of mycobacterial cell walls.
  • Disruption of Metabolic Pathways : The oxazole ring may interact with key enzymes involved in mycobacterial metabolism.
  • Selective Toxicity : These compounds exhibit high selectivity indices, indicating low toxicity to mammalian cells while effectively targeting bacterial cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Cyclobutyl Group : The presence of a cyclobutyl substituent has been linked to improved potency and selectivity against microbial targets.
  • Oxazole Ring Modifications : Alterations in the oxazole structure can significantly affect binding affinity and efficacy against specific pathogens .

Case Studies

Several case studies have investigated the efficacy of related compounds:

  • Compound 8 : This derivative was tested in vivo and showed a reduction in mycobacterial load in lung and spleen tissues, indicating potential for therapeutic use in tuberculosis treatment .
  • Comparative Studies : Various oxazole derivatives were screened for their antimycobacterial properties, revealing that structural modifications could enhance potency while maintaining low toxicity profiles .

Data Tables

CompoundMIC (µM)Selectivity IndexActivity Type
Compound 80.14>1307Antimycobacterial
Isoniazid0.35N/AAntimycobacterial

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